![molecular formula C11H10ClNO B2404851 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one CAS No. 115027-17-3](/img/structure/B2404851.png)
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
The synthesis of indole derivatives, such as 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can be analyzed using various techniques such as FT-IR and NMR . The FT-IR spectrum reveals peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) . The 1H-NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can be inferred from its molecular structure. It has a molecular formula of C17H14N3O2Cl . The compound has a yield of 89% and a melting point of 211–213°C .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- N-arylsulfonyl-3-acetylindole derivatives were evaluated as HIV-1 inhibitors .
- 2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one serves as an intermediate for fluorescent dyes. It finds applications in biological labeling and imaging studies .
- The compound can be used as an enzyme substrate to detect the activity of specific fluorescent molecules .
- The indole scaffold is present in several synthetic drug molecules, making it valuable for drug development .
- For example, indole-3-acetic acid , a plant hormone, is produced from tryptophan degradation in higher plants .
Antiviral Activity
Fluorescent Dye Intermediates
Enzyme Substrates
Chemical Synthesis
Biological Signaling
Structural Components
Future Directions
The future directions for the study of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one could involve further exploration of its biological activities and potential applications in medicine. Given its neuroprotective effects , it could be studied for potential use in treating neurological disorders. Additionally, new methods of synthesis could be developed to improve its yield and purity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These interactions can lead to various downstream effects, contributing to their wide range of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVHIVMJZFUSJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one |
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